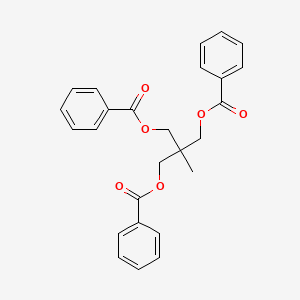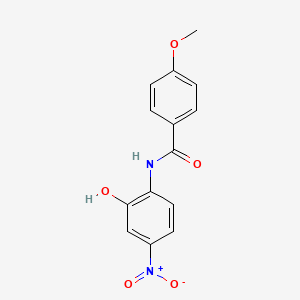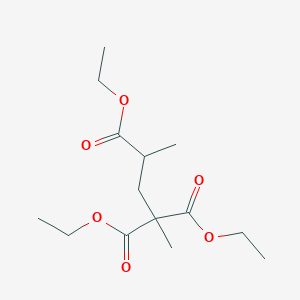
2-Ethoxy-1,3-di(propan-2-yl)-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,3-di(propan-2-yl)-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide is a complex organic compound that belongs to the class of triazaphosphinanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-di(propan-2-yl)-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including nucleophilic substitution, cyclization, and oxidation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1,3-di(propan-2-yl)-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxides, while substitution reactions could produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored based on its biological activity.
Industry: The compound could be used in the production of advanced materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,3-di(propan-2-yl)-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed study using techniques like molecular docking, spectroscopy, and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethoxy-1,3-di(propan-2-yl)-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide include other triazaphosphinanes and related heterocyclic compounds. Examples might include:
- 1,3,5-Triazaphosphinane derivatives
- Phosphoramide compounds
- Other heterocyclic compounds with similar structural motifs
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential for unique chemical reactivity and biological activity. Its ethoxy and isopropyl groups, along with the triazaphosphinane core, contribute to its distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H20N3O4P |
|---|---|
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
2-ethoxy-2-oxo-1,3-di(propan-2-yl)-1,3,5,2λ5-triazaphosphinane-4,6-dione |
InChI |
InChI=1S/C10H20N3O4P/c1-6-17-18(16)12(7(2)3)9(14)11-10(15)13(18)8(4)5/h7-8H,6H2,1-5H3,(H,11,14,15) |
Clave InChI |
WKBFPEKGPMJFGH-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)N(C(=O)NC(=O)N1C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)






![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)

![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)

